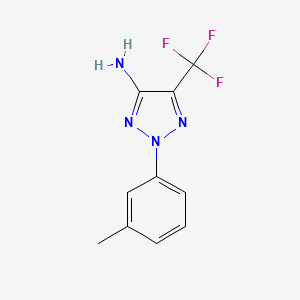
Morpholin-3-yl(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-3-yl(thiomorpholino)methanone is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of both morpholine and thiomorpholine rings, which are six-membered heterocyclic structures containing nitrogen and sulfur atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-3-yl(thiomorpholino)methanone typically involves the reaction of morpholine and thiomorpholine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process generally includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides to form intermediate compounds, which are then cyclized and reduced to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing transition metal catalysis and stereoselective methods to ensure the desired configuration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morpholin-3-yl(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Morpholin-3-yl(thiomorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of morpholin-3-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, widely used in organic synthesis and as a solvent.
Thiomorpholine: Similar to morpholine but contains sulfur instead of oxygen, used in the synthesis of various pharmaceuticals.
Uniqueness
Morpholin-3-yl(thiomorpholino)methanone is unique due to the presence of both morpholine and thiomorpholine rings in its structure.
Propiedades
Fórmula molecular |
C9H16N2O2S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
morpholin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C9H16N2O2S/c12-9(8-7-13-4-1-10-8)11-2-5-14-6-3-11/h8,10H,1-7H2 |
Clave InChI |
SKDQWYLBJFJTTH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C(=O)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
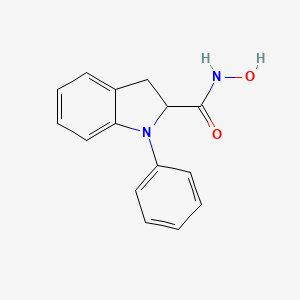

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
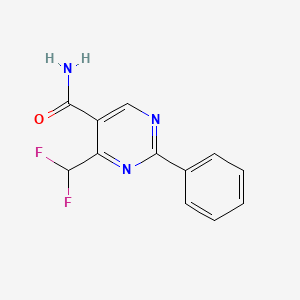
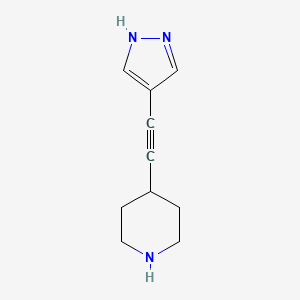
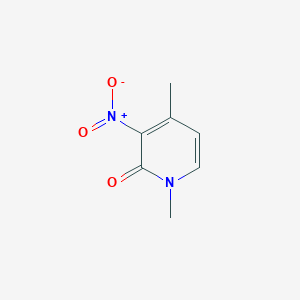
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
